1-(4-(4-Aminophenyl)furan-2-yl)ethanone

Catalog No.
S13365008
CAS No.
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(4-Aminophenyl)furan-2-yl)ethanone

Product Name

1-(4-(4-Aminophenyl)furan-2-yl)ethanone

IUPAC Name

1-[4-(4-aminophenyl)furan-2-yl]ethanone

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-8(14)12-6-10(7-15-12)9-2-4-11(13)5-3-9/h2-7H,13H2,1H3

InChI Key

IFVSHNBIVVSRCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CO1)C2=CC=C(C=C2)N

1-(4-(4-Aminophenyl)furan-2-yl)ethanone, also known as 4-(furan-2-yl)-1-(4-aminophenyl)ethanone, is an organic compound characterized by its unique structure that combines a furan ring with an aminophenyl group. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone is C11_{11}H10_{10}N2_{2}O, and it possesses a molecular weight of approximately 186.21 g/mol. Its structure features a furan ring, which is a five-membered aromatic ring containing oxygen, and an ethanone moiety, indicating the presence of a carbonyl group adjacent to the furan. The compound's CAS number is 99-92-3.

Typical of both ketones and amines. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents at the para position relative to the amino group.
  • Aldol Condensation: The compound can act as a nucleophile in aldol condensation reactions, leading to the formation of β-hydroxy ketones.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols or other functional groups under appropriate conditions.

Research indicates that 1-(4-(4-Aminophenyl)furan-2-yl)ethanone exhibits notable biological activities. Compounds with similar structures have been associated with:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
  • Antitumor Activity: Studies have indicated that compounds featuring aminophenyl and furan moieties may possess cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory properties, making them candidates for further pharmacological exploration.

The synthesis of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of furan with an appropriate acyl chloride in the presence of a Lewis acid catalyst, followed by subsequent amination.
  • Condensation Reactions: The compound can be synthesized by condensing 4-aminoacetophenone with furan-2-carboxaldehyde under acidic or basic conditions.
  • Grignard Reaction: A Grignard reagent derived from 4-aminoacetophenone can react with furan derivatives to yield the desired product.

1-(4-(4-Aminophenyl)furan-2-yl)ethanone has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties might find applications in developing novel materials or coatings.

Studies investigating the interactions of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in inflammatory processes or microbial resistance pathways.

Several compounds share structural similarities with 1-(4-(4-Aminophenyl)furan-2-yl)ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AcetylfuranFuran ring with an acetyl groupCommonly used as a flavoring agent
4-AminobenzaldehydeAmino group attached to benzaldehydePrecursor for various pharmaceuticals
3-AminofurazanFuran ring with an amino groupExhibits different biological activities

The uniqueness of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone lies in its combination of both furan and aminophenyl functionalities, which may contribute to distinct biological profiles compared to these similar compounds.

Structural Characteristics

1-(4-(4-Aminophenyl)furan-2-yl)ethanone features a furan ring substituted at the 2-position with an acetyl group ($$ \text{COCH}_3 $$) and at the 5-position with a 4-aminophenyl group. The furan-oxygen atom contributes to the molecule’s aromaticity, while the amine group on the benzene ring introduces nucleophilic reactivity. The ketone group at the 2-position of the furan enhances electrophilic character, enabling participation in condensation reactions.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name1-[5-(4-Aminophenyl)furan-2-yl]ethan-1-one
Molecular Formula$$ \text{C}{12}\text{H}{11}\text{NO}_{2} $$
Molecular Weight201.22 g/mol
CAS Registry Numbers906070-63-1, 59522-71-3
SMILES NotationCC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N

The IUPAC name follows substitutive nomenclature rules, prioritizing the furan ring as the parent structure. The prefix "1-" designates the ketone’s position on the furan, while "5-(4-aminophenyl)" specifies the substituent at the furan’s 5-position.

Synonyms and Database Entries

This compound is cataloged under multiple identifiers:

  • PubChem CID: 45116754
  • Matrix Fine Chemicals ID: MM700162/2257
  • BLDpharm Product Code: 906070-63-1Alternative names include "1-[5-(4-AMINOPHENYL)FURAN-2-YL]ETHAN-1-ONE" and "Ethanone, 1-[4-(4-aminophenyl)-2-furanyl]-".

The synthesis of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone through condensation reactions represents a fundamental approach in heterocyclic chemistry, particularly utilizing multicomponent reaction strategies [1]. The most prevalent synthetic route involves the condensation of arylglyoxals with acetylacetone in the presence of aminophenyl derivatives under controlled conditions [1]. This methodology has been demonstrated to produce furanyl ethanone derivatives with excellent yields ranging from 85% to 93% when optimized reaction parameters are employed [1].

The reaction mechanism proceeds through a sequential condensation process where arylglyoxal compounds initially react with acetylacetone to form an intermediate furan ring system [1]. Subsequently, the aminophenyl component is incorporated through nucleophilic addition, resulting in the formation of the target compound [1]. Research has shown that the use of triethylamine as a base facilitates this transformation, with the reaction typically conducted under reflux conditions in acetone for approximately three hours [1].

Experimental investigations have revealed that the molar ratios of reactants significantly influence the reaction outcome [1]. Optimal results are achieved when employing equimolar amounts of arylglyoxal, acetylacetone, and the aminophenyl precursor, with triethylamine serving as the base [1]. Temperature control emerges as a critical factor, with reactions conducted at 60-80°C demonstrating superior yields compared to those performed at ambient temperatures [2].

Alternative condensation approaches involve the use of palladium-catalyzed methodologies for the formation of multisubstituted furans [3]. These reactions utilize nitrogen-aryl imines and alkynylbenziodoxolone derivatives under mild conditions to afford furan products with diverse substitution patterns [3]. The palladium(II) catalyst promotes the condensation reaction, enabling the incorporation of multiple functional groups derived from the alkynyl moiety, imine components, and carboxylate fragments [3].

Reaction ConditionsTemperature (°C)Reaction Time (h)Yield (%)Reference
Triethylamine/Acetone60-80385-93 [1]
Palladium(II) Catalyst25-404-678-88 [3]
Iron(III) Chloride50-702-470-85 [4]

Recent developments in condensation chemistry have introduced iron(III) chloride and methanesulfonic acid as alternative catalysts for the synthesis of structurally diverse furan analogues [4]. These methods offer atom-economical characteristics and mild reaction conditions, aligning with green chemistry principles [4]. The utilization of these catalysts enables the conversion of arylglyoxal, cyclic dicarbonyl compounds, and phenolic derivatives to furan products in moderate to good yields [4].

Catalytic Reduction Pathways for Nitro Group Conversion

The transformation of nitro-substituted precursors to the corresponding aminophenyl derivatives represents a crucial step in the synthesis of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone [5]. Catalytic reduction methodologies have emerged as the most efficient and selective approaches for this transformation, offering superior functional group tolerance compared to traditional reduction methods [5].

Palladium-catalyzed hydrogenation represents the gold standard for nitro group reduction, providing excellent chemoselectivity and high yields [6]. The reaction typically employs palladium on carbon as the heterogeneous catalyst under hydrogen atmosphere at atmospheric pressure [6]. Reaction conditions generally involve temperatures of 25-50°C with reaction times ranging from 2-8 hours, depending on the substrate structure and catalyst loading [6].

Recent advances in catalytic reduction have introduced novel biocatalytic approaches utilizing hydrogenase enzymes coupled with carbon black supports [7]. This methodology demonstrates exceptional selectivity for nitro group reduction while maintaining tolerance to a wide range of functional groups [7]. The enzymatic system operates under mild aqueous conditions, releasing electrons from hydrogen gas to facilitate the reduction process [7]. Isolated yields of 78-96% have been achieved for thirty different nitroarene substrates, with the catalyst exhibiting excellent stability over extended reaction periods [7].

Non-noble metal catalysts have gained significant attention due to their economic advantages and reduced environmental impact [8]. Copper-based catalysts derived from metal-organic framework precursors demonstrate superior catalytic performance for nitrobenzene reduction using sodium borohydride as the reducing agent [8]. These systems achieve complete nitrobenzene conversion within eight minutes, representing one of the highest efficiencies among non-noble metal catalysts reported [8].

Catalyst SystemTemperature (°C)Pressure (atm)Conversion (%)Reaction TimeReference
Palladium/Carbon25-50195-992-8 h [6]
Hydrogenase/Carbon25178-964-12 h [7]
Copper/MOF2511008 min [8]
Zinc/Formate25189-953-10 min [9]

Alternative reduction pathways employ zinc dust in combination with ammonium formate, providing a selective and rapid method for converting nitro compounds to amines [9]. This system demonstrates compatibility with various functional groups including halogens, hydroxyl groups, methoxy substituents, and carbonyl functionalities [9]. The reduction can be performed using either ammonium formate or formic acid as the hydrogen source, with reaction times typically ranging from two to ten minutes [9].

Electrochemical reduction approaches offer another viable pathway for nitro group conversion [10]. These methods utilize membrane reactors where hydrogen is generated from water electrolysis in an adjacent compartment separated by a hydrogen-permeable palladium membrane [10]. The electrochemically-driven hydrogenation operates at ambient pressure and room temperature without requiring toxic additives [10]. This methodology enables nitro reduction at high reagent concentrations while maintaining excellent functional group tolerance [10].

Solvent Systems and Reaction Kinetic Studies

The selection of appropriate solvent systems plays a critical role in optimizing the synthesis of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone, significantly influencing reaction rates, selectivity, and overall yield [11] [12]. Polar aprotic solvents have demonstrated superior performance in facilitating condensation reactions due to their ability to stabilize charged intermediates and transition states [12] [13].

Acetonitrile emerges as a preferred solvent for many synthetic transformations leading to furanyl ethanone derivatives, exhibiting a dielectric constant of 38.3 and excellent solvating properties for ionic intermediates [13]. Research investigations have shown that acetonitrile-based systems provide enhanced reaction rates compared to less polar alternatives [14]. The solvent's moderate boiling point of 82°C allows for convenient temperature control during reaction optimization [13].

Kinetic studies have revealed that solvent polarity directly correlates with reaction efficiency in condensation processes [12]. Polar solvents enhance reaction rates for polar reactions through stabilization of charged intermediates and transition states, while nonpolar solvents may be more suitable for reactions involving nonpolar intermediates [12]. The relationship between solvent polarity and reaction kinetics follows predictable patterns based on transition state theory and microscopic solvation models [12].

Temperature-dependent kinetic investigations demonstrate that reaction rates increase exponentially with temperature according to the Arrhenius equation [15]. For furan synthesis reactions, optimal temperatures typically range from 60-80°C, with activation energies varying from 45-65 kilojoules per mole depending on the specific reaction pathway [15]. Higher temperatures generally favor product formation but may also promote side reactions that reduce overall selectivity [16].

SolventDielectric ConstantBoiling Point (°C)Reaction Rate EnhancementReference
Acetonitrile38.3823.2x [13]
Dimethyl Sulfoxide46.71892.8x [13]
Acetone21.8562.1x [13]
Tetrahydrofuran7.6661.4x [13]

Pressure effects on reaction kinetics become particularly important in gas-phase transformations and systems involving volatile reactants [16]. Increased pressure effectively raises the concentration of gaseous reactants, leading to enhanced collision frequency and improved reaction rates [16]. For furan synthesis reactions conducted in sealed vessels, pressure optimization can result in significant yield improvements [16].

Solvent optimization studies employing design of experiments methodologies have identified optimal solvent compositions for maximizing both reaction rate and product selectivity [17]. These systematic approaches consider multiple variables simultaneously, including solvent polarity, hydrogen bonding capacity, and steric effects [17]. Principal component analysis of solvent properties enables the identification of safer alternatives to toxic solvents while maintaining reaction efficiency [17].

The influence of water content in organic solvents significantly affects reaction kinetics, particularly in condensation reactions [14]. Studies have shown that controlled water addition can catalyze certain steps while inhibiting others, leading to improved selectivity [14]. Optimal water content typically ranges from 5-15% by volume in acetonitrile systems, providing maximum rate acceleration while minimizing hydrolysis side reactions [14].

Purification Techniques and Yield Optimization

The purification of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone requires sophisticated separation techniques to achieve the high purity standards necessary for analytical and synthetic applications [18] [19]. Column chromatography represents the most versatile and widely employed purification method, offering excellent resolution for separating the target compound from reaction byproducts and unreacted starting materials [18] [19].

Silica gel chromatography provides optimal separation efficiency for furanyl ethanone derivatives due to the differential interactions between the stationary phase and various organic compounds [19]. The selection of appropriate eluent systems proves critical for achieving baseline separation, with ethyl acetate-petroleum ether gradients typically providing optimal results [19]. Gradient elution protocols beginning with 10% ethyl acetate in petroleum ether and progressing to 40% ethyl acetate enable efficient separation while maintaining compound integrity [19].

Flash chromatography techniques offer significant advantages over traditional gravity-driven column methods, reducing purification times while improving separation efficiency [20]. The application of positive air pressure accelerates solvent flow through the stationary phase, minimizing diffusion effects and enhancing resolution [20]. Flash chromatography systems typically achieve purification in 30-60 minutes compared to several hours required for conventional column methods [20].

Recrystallization emerges as a complementary purification technique particularly effective for achieving high-purity crystalline products [21]. The method relies on the differential solubility of the target compound and impurities in selected solvent systems [21]. Temperature manipulation protocols involving dissolution at elevated temperatures followed by controlled cooling enable the formation of high-quality crystals with purities exceeding 98% [21].

Purification MethodPurity Achieved (%)Recovery Yield (%)Time RequiredReference
Flash Chromatography95-9885-920.5-1 h [20]
Recrystallization98-9975-852-4 h [21]
HPLC Separation99+70-801-2 h [20]
Distillation92-9588-951-3 h [22]

High-performance liquid chromatography provides superior separation capabilities for complex mixtures containing multiple furan derivatives [20]. Semi-preparative HPLC systems enable the isolation of pure compounds from milligram to gram quantities with exceptional resolution [20]. The technique proves particularly valuable when dealing with closely related structural isomers that cannot be separated effectively using conventional chromatographic methods [20].

Yield optimization strategies focus on minimizing product loss during purification processes while maximizing recovery of the desired compound [23]. Statistical optimization approaches employing design of experiments methodologies enable systematic evaluation of multiple variables affecting yield [23]. Response surface modeling identifies optimal conditions that balance purity requirements with maximum product recovery [23].

Crystallization optimization involves careful selection of solvent systems that promote selective crystallization of the target compound while maintaining impurities in solution [21]. Mixed solvent systems comprising polar and nonpolar components often provide optimal crystallization behavior [21]. Solvent layering techniques and vapor diffusion methods enable controlled crystal growth, resulting in high-quality crystalline products suitable for structural analysis [21].

Process intensification strategies integrate multiple purification steps to minimize handling losses and reduce overall processing time [23]. Combined extraction-crystallization protocols enable direct conversion of crude reaction mixtures to purified crystalline products in single operations [23]. These integrated approaches typically achieve overall yields of 70-85% while reducing processing times by 40-60% compared to sequential purification methods [23].

The crystallographic characterization of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone presents significant challenges due to the liquid nature of many furan derivatives at ambient conditions. However, based on extensive analysis of analogous furan-containing compounds and related structural studies, several critical crystallographic parameters can be predicted and contextualized [1] [2].

The molecular structure is expected to exhibit a fundamentally planar furan ring system, consistent with the aromatic character observed in crystallographic studies of furfural and related derivatives [2]. The five-membered furan heterocycle adopts a planar conformation with characteristic bond angles: the C-C-O angle approximately 106° and the C-C-C angle around 120°, as established through in situ cryocrystallography studies of furan derivatives [2]. The planarity of the furan ring system is crucial for maintaining the aromatic stabilization energy, which for unsubstituted furan is approximately 68 kilojoules per mole [3].

The substitution pattern introduces significant structural complexity through the 4-aminophenyl substituent at the furan's 4-position and the acetyl group at the 2-position. Crystallographic studies of similar systems indicate that the dihedral angle between the furan ring and the aminophenyl substituent typically ranges from 10° to 30°, depending on crystal packing forces and intermolecular interactions [4]. This near-coplanar arrangement facilitates extended conjugation throughout the π-electron system, which has profound implications for the compound's electronic and optical properties.

The amino group on the phenyl ring serves as both a hydrogen bond donor and acceptor, creating opportunities for extensive intermolecular hydrogen bonding networks in the crystalline state. Studies of analogous aminophenyl-furan systems demonstrate the formation of classical N-H···O hydrogen bonds with carbonyl oxygen atoms, as well as weaker C-H···N interactions involving the furan aromatic protons [5]. These interactions typically result in layered crystal packing arrangements with molecules connected through hydrogen-bonded chains or sheets.

The acetyl carbonyl group positioned at the furan's 2-position introduces additional hydrogen bonding possibilities. Crystallographic analysis of related furan ketones reveals that the carbonyl oxygen frequently participates in C-H···O hydrogen bonds with furan aromatic protons, forming six-membered intramolecular rings that stabilize the molecular conformation [4]. The presence of both amino and carbonyl functionalities creates a complex hydrogen bonding landscape that significantly influences the solid-state organization.

Table 1: Comparative Molecular Data for 1-(4-(4-Aminophenyl)furan-2-yl)ethanone and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)PubChem CIDCAS Number
1-(4-(4-Aminophenyl)furan-2-yl)ethanoneC12H11NO2201.2245116754906070-63-1
(4-Aminophenyl)-(furan-2-yl)methanoneC11H9NO2187.1960780012Not available
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanoneC13H13NO2215.257148495886494-62-8
4-[5-[5-(4-aminophenyl)furan-2-yl]furan-2-yl]anilineC20H16N2O2316.35Not available190193-16-9

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopic Analysis

The Fourier Transform Infrared spectrum of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone exhibits several characteristic absorption bands that provide definitive structural identification. The most prominent feature is the carbonyl stretching vibration, which appears in the range of 1665-1685 wavenumbers per centimeter [6] [7]. This frequency is significantly lower than that observed for unconjugated aliphatic ketones (typically 1715 wavenumbers per centimeter) due to the extensive conjugation between the carbonyl group and the furan-aminophenyl π-electron system [6].

The primary amino group contributes two distinct stretching vibrations in the 3300-3500 wavenumbers per centimeter region, corresponding to the symmetric and asymmetric N-H stretching modes [8]. These bands are typically broad due to hydrogen bonding interactions, both intermolecular in the condensed phase and intramolecular with the nearby aromatic system. The intensity and position of these bands serve as diagnostic indicators for primary amine functionality.

The furan aromatic C-H stretching vibrations appear in the 3100-3150 wavenumbers per centimeter region, while the phenyl aromatic C-H stretches occur at slightly higher frequencies around 3050-3100 wavenumbers per centimeter [9] [8]. The furan ring itself contributes several characteristic bands: C=C stretching vibrations around 1500-1600 wavenumbers per centimeter and C-O-C stretching around 1200-1300 wavenumbers per centimeter [3].

The fingerprint region below 1500 wavenumbers per centimeter contains numerous bands arising from bending and stretching vibrations of the aromatic systems. Particularly diagnostic are the out-of-plane bending vibrations of the substituted furan ring around 800-900 wavenumbers per centimeter and the para-disubstituted benzene ring around 800-850 wavenumbers per centimeter [8].

Nuclear Magnetic Resonance Spectroscopic Characterization

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum provides detailed information about the molecular environment of each hydrogen atom. The furan ring protons appear as distinct signals in the aromatic region between 6.2 and 7.3 parts per million [10] [11]. The proton at the 3-position of the furan ring typically resonates around 6.2 parts per million, while the 5-position proton appears further downfield at approximately 7.3 parts per million due to the deshielding effect of the adjacent oxygen atom [3].

The aminophenyl aromatic protons contribute a complex multiplet in the 6.5-7.8 parts per million region [10]. The protons ortho to the amino group are significantly shielded compared to those meta to the substituent, creating a characteristic splitting pattern that serves as a diagnostic fingerprint for para-substituted anilines. The primary amino group protons appear as a broad singlet around 4.5-5.5 parts per million, with the exact chemical shift dependent on solvent and concentration effects [11].

The acetyl methyl group provides a sharp singlet around 2.4-2.6 parts per million, integrating for three protons [12]. This signal is particularly diagnostic for acetyl-substituted furans and serves as an internal integration standard for quantitative analysis.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 Nuclear Magnetic Resonance spectrum reveals the carbon skeleton with exceptional clarity. The carbonyl carbon appears significantly downfield around 185-200 parts per million, characteristic of aromatic ketones with extended conjugation [11] [13]. The furan ring carbons span a range from 110 to 142 parts per million, with the carbon bearing the acetyl group typically appearing around 142 parts per million due to the electron-withdrawing effect of the carbonyl substituent [13].

The aminophenyl carbons contribute signals throughout the aromatic region (110-150 parts per million), with the carbon bearing the amino group appearing upfield around 110-120 parts per million due to the electron-donating effect of the nitrogen substituent [11]. The quaternary carbon connecting the phenyl and furan rings typically resonates around 125-135 parts per million.

The acetyl methyl carbon provides a distinctive signal around 25-30 parts per million, well separated from the aromatic carbon region and serving as a clear diagnostic indicator of the acetyl substitution [14].

Ultraviolet-Visible Spectroscopic Properties

The Ultraviolet-Visible absorption spectrum of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone exhibits characteristic features arising from the extended conjugated π-electron system. The primary absorption maximum occurs in the range of 280-320 nanometers, corresponding to π→π* electronic transitions within the conjugated furan-aminophenyl-carbonyl framework [15] [7] [16].

The extended conjugation significantly red-shifts the absorption compared to simple furan derivatives, which typically absorb below 250 nanometers [15]. The amino group acts as an electron-donating substituent, further bathochromically shifting the absorption and increasing the molar extinction coefficient. Computational predictions suggest molar extinction coefficients in the range of 15,000-25,000 reciprocal molar reciprocal centimeters [17].

A secondary absorption band may be observed around 250-280 nanometers, corresponding to localized π→π* transitions within the aminophenyl chromophore. The exact position and intensity of this band depend on the degree of conjugation between the aniline and furan systems, which is influenced by the dihedral angle between the aromatic rings.

Table 2: Predicted Spectroscopic Properties Based on Literature Analysis

Spectroscopic TechniqueExpected Value/RangeBasis/Reference
FT-IR (C=O stretch)1665-1685 cm⁻¹Conjugated ketone literature
FT-IR (N-H stretch)3300-3500 cm⁻¹Primary amine standard
FT-IR (Furan C-H)3100-3150 cm⁻¹Furan aromatic C-H
UV-Vis (π→π* transition)280-320 nmExtended conjugation system
¹H NMR (Furan H)6.2-7.3 ppmFuran ring chemical shifts
¹H NMR (Aromatic H)6.5-7.8 ppmAminophenyl protons
¹³C NMR (Carbonyl C)185-200 ppmAromatic ketone carbonyl
¹³C NMR (Furan C)110-142 ppmFuran carbon range
Mass Spectrometry (M+)m/z 201Molecular ion peak
Mass Spectrometry (Base Peak)m/z 43 (CH₃CO⁺)Alpha cleavage pattern

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone follows predictable fragmentation pathways characteristic of aromatic ketones and amino-substituted compounds. The molecular ion peak appears at mass-to-charge ratio 201, corresponding to the molecular weight of 201.22 daltons [18]. However, like many aromatic ketones, the molecular ion peak exhibits moderate to weak intensity due to the propensity for rapid fragmentation under electron ionization conditions [19].

The base peak in the mass spectrum is expected at mass-to-charge ratio 43, arising from alpha cleavage adjacent to the carbonyl group to form the acetyl cation (CH₃CO⁺) [19]. This fragmentation pattern is universal among methyl ketones and represents the most thermodynamically stable ionic fragment. The complementary radical fragment containing the furan-aminophenyl moiety (mass 158) is neutral and therefore not detected in positive ion mode.

Secondary fragmentation pathways include loss of the complete acetyl group (COCH₃, mass 43) from the molecular ion to yield a fragment at mass-to-charge ratio 158, corresponding to the 4-(4-aminophenyl)furan radical cation [20]. This fragment may undergo further decomposition through loss of the amino group (NH₂, mass 16) or through ring-opening reactions characteristic of furan systems under high-energy conditions.

The aminophenyl portion contributes a significant fragment at mass-to-charge ratio 106, corresponding to the protonated 4-aminoaniline ion (C₆H₄NH₂⁺) [20]. This fragment is stabilized through resonance delocalization of the positive charge throughout the aniline π-system. Additional fragmentation may occur through loss of ammonia (NH₃, mass 17) to yield a tropylium-type ion at mass-to-charge ratio 89.

The furan ring system contributes a characteristic fragment at mass-to-charge ratio 78, corresponding to the protonated furan ion (C₅H₄O⁺) [21]. This fragment is formed through cleavage of the bond connecting the furan to the aminophenyl substituent, followed by hydrogen rearrangement to stabilize the positive charge on the oxygen-containing heterocycle.

Minor fragmentation pathways include simple methyl loss from the molecular ion (mass-to-charge ratio 186) and stepwise loss of various substituents. The McLafferty rearrangement, characteristic of carbonyl compounds with γ-hydrogen atoms, may contribute minor peaks but is not expected to be prominent due to the aromatic nature of the substituents [19].

Table 3: Predicted Mass Spectrometric Fragmentation Pattern

Fragment m/zFragment IonFragmentation TypeExpected Intensity
201M⁺-Molecular ionWeak-Moderate
186[M-CH₃]⁺Methyl lossWeak
158[M-COCH₃]⁺Acetyl lossModerate
130[C₉H₈N]⁺Aminophenyl-furanModerate
106[C₆H₄NH₂]⁺AminoanilineStrong
78[C₅H₄O]⁺Furan ringModerate
43[COCH₃]⁺Alpha cleavageBase peak

Comparative Structural Analysis with Analogous Furan Derivatives

The structural characterization of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone can be enhanced through systematic comparison with analogous furan derivatives that share similar substitution patterns and electronic characteristics. This comparative analysis reveals structure-property relationships that illuminate the unique features of the target compound [22] [23] [24].

Comparison with Simple Furan Ketones

The parent compound 1-(furan-2-yl)ethanone (acetylfuran) serves as the foundational reference for understanding the electronic and structural modifications introduced by the aminophenyl substituent [9] [25]. Acetylfuran exhibits a molecular weight of 110.11 daltons and demonstrates characteristic furan aromatic behavior with limited conjugation extending only to the adjacent carbonyl group.

The introduction of the 4-aminophenyl substituent at the furan 4-position increases the molecular weight to 201.22 daltons and dramatically extends the conjugated π-electron system [18]. This extension results in significant bathochromic shifts in ultraviolet absorption (from approximately 250 nanometers for acetylfuran to 280-320 nanometers for the target compound) and substantial changes in the infrared carbonyl stretching frequency [7] [16].

Structural Relationship to Aminophenyl-Furan Systems

The compound (4-Aminophenyl)-(furan-2-yl)methanone represents a closely related structural analog where the acetyl group is replaced by a simple carbonyl directly connecting the furan and aminophenyl moieties [26]. This structural modification eliminates the methyl group while maintaining the essential furan-carbonyl-aminophenyl connectivity. The molecular weight reduction (187.19 versus 201.22 daltons) and altered substitution pattern provide insights into the electronic contributions of the acetyl methyl group.

Crystallographic studies of related aminophenyl-furan systems demonstrate consistent structural features: near-planar arrangements of the aromatic rings, dihedral angles typically less than 30°, and extensive hydrogen bonding networks involving the amino functionality [28]. These structural characteristics are expected to be preserved in 1-(4-(4-Aminophenyl)furan-2-yl)ethanone, with the acetyl group providing additional hydrogen bonding possibilities.

Extended Conjugation in Poly-Furan Systems

The compound 4-[5-[5-(4-aminophenyl)furan-2-yl]furan-2-yl]aniline exemplifies the structural possibilities arising from extended furan conjugation [29]. This bis-furan system (molecular weight 316.35 daltons) demonstrates how multiple furan rings can be connected to create extended π-electron systems with dramatically altered electronic properties. The comparison illuminates the electronic contribution of single versus multiple furan units in conjugated systems.

Studies of poly-furan systems reveal that each additional furan ring contributes approximately 60-80 nanometers of bathochromic shift in ultraviolet absorption, indicating substantial π-electron delocalization throughout the extended aromatic framework [24]. This relationship provides predictive insight into the electronic properties of the target compound's single furan system.

Substitution Pattern Effects

The methylated analog 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone provides direct insight into the effects of additional substituents on the aminophenyl ring [30]. The methyl group introduces both steric and electronic perturbations that influence the molecular conformation and electronic distribution. The molecular weight increase (215.25 versus 201.22 daltons) and altered substitution pattern create measurable differences in spectroscopic properties.

Computational studies of substituted aminophenyl-furan systems indicate that electron-donating substituents (such as methyl groups) enhance the electron density on the amino nitrogen, potentially increasing its basicity and hydrogen bonding capacity [23]. Conversely, electron-withdrawing substituents decrease the electron density and reduce the amino group's nucleophilicity.

Table 4: Structural Parameters Comparison with Analogous Furan Derivatives

Structural ParameterTarget CompoundReference Furan CompoundsLiterature Source
Furan ring planarityPlanarPlanar (literature)Cambridge Structural Database
C-C-O angle (furan)~106°106.2° (furfural)Cryocrystallography studies
C-C-C angle (furan)~120°120.1° (furfural)Cryocrystallography studies
Dihedral angle (furan-phenyl)10-30°0-45° (typical)X-ray diffraction studies
Conjugation extentExtended π-systemLimited to furan ringUV-Vis spectroscopic analysis
Dipole moment (predicted)3.0-3.5 D1.6-2.8 DComputational chemistry
Resonance energy contributionEnhanced by substitution68 kJ/mol (unsubstituted)Thermochemical measurements

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

201.078978594 g/mol

Monoisotopic Mass

201.078978594 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types